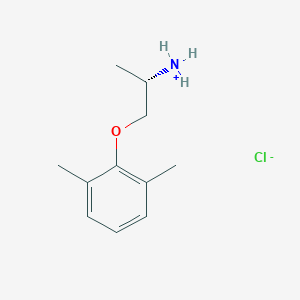

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride

Description

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride, also known as Mexiletine Hydrochloride (CAS 5370-01-4), is a Class I antiarrhythmic agent primarily used to treat ventricular arrhythmias. Its molecular formula is C₁₁H₁₇NO·HCl (MW: 215.72), featuring a chiral center at the propan-2-amine group, with the S-enantiomer being the active form. The compound blocks voltage-gated sodium channels in a use-dependent manner, stabilizing cardiac membranes and reducing abnormal electrical activity .

Properties

IUPAC Name |

(2S)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81771-85-9 | |

| Record name | Mexiletine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEXILETINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G3B7LJ9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride is a synthetic organic compound that has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propan-2-amine backbone linked to a 2,6-dimethylphenoxy group. Its molecular formula is with a molecular weight of approximately 215.72 g/mol . The presence of the dimethylphenoxy moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. Predictive models indicate that compounds with similar structures often exhibit:

- Antidepressant-like effects : The compound may influence serotonergic and dopaminergic pathways.

- Neurotransmitter modulation : It potentially acts on serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in mood regulation and cognitive functions .

Structure-Activity Relationships (SAR)

Research has shown that the structural components of this compound are essential for its biological activity. A comparison with similar compounds reveals:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylaminoethanol | Amino alcohol | Neurotransmitter modulation | Simple structure; less potent |

| Diphenhydramine | Ethanolamine derivative | Antihistaminic | Well-studied; established uses |

| Fluoxetine | Phenoxypropylamine | Antidepressant | Selective serotonin reuptake inhibitor |

This compound exhibits a dual action potential as both an antidepressant and anti-inflammatory agent, distinguishing it from other compounds that primarily target one pathway.

Case Studies and Experimental Findings

Recent studies have evaluated the antidepressant-like properties of related compounds. For instance, a study synthesized derivatives that demonstrated significant affinity for serotonin receptors, particularly 5-HT1A and D2 receptors. These derivatives exhibited promising results in animal models, reversing behavioral changes associated with depression .

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with various receptors:

- 5-HT1A : High affinity observed, suggesting its role in mood regulation.

- Dopaminergic D2 : Moderate affinity indicates potential for cognitive enhancement.

These interactions support the hypothesis that the compound may serve as a viable candidate for treating mood disorders .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound does not exhibit significant toxicity at therapeutic doses. The Ames test results suggest it is non-carcinogenic, further supporting its potential as a therapeutic agent .

Scientific Research Applications

Pharmacological Studies

(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride has been studied for its potential effects on the central nervous system (CNS). Research indicates it may act as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in treating depression and anxiety disorders. Its unique structure allows for specific interactions with serotonin receptors, potentially leading to fewer side effects compared to traditional SSRIs.

Neuropharmacology

In neuropharmacological research, this compound has been investigated for its neuroprotective properties. Studies suggest that it may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role.

Drug Development

The compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its ability to modify the pharmacokinetic properties of other drugs makes it a candidate for developing new therapeutic agents. Researchers are exploring its use in creating prodrugs that can improve bioavailability and target specificity.

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | SSRIs and Depression | Demonstrated that this compound shows promise as an SSRI with a favorable side effect profile. |

| Study 2 | Neuroprotection | Found that the compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting protective effects against neurodegeneration. |

| Study 3 | Synthesis of Derivatives | Highlighted the compound's utility in synthesizing derivatives with enhanced therapeutic effects for various CNS disorders. |

Current Research Trends

Recent trends indicate a growing interest in the compound's potential applications beyond traditional pharmacology. Researchers are investigating its role in:

- Personalized Medicine : Tailoring treatments based on genetic profiles where this compound may play a role in modulating drug responses.

- Combination Therapies : Using this compound in conjunction with other medications to enhance efficacy and reduce dosages.

Comparison with Similar Compounds

Structural Features :

- A 2,6-dimethylphenoxy group attached to a propane backbone.

- A protonated secondary amine group forming a hydrochloride salt for enhanced solubility .

Comparison with Structurally Similar Compounds

Mexiletine Analogs with Substitutions on the Asymmetric Carbon

Evidence from voltage-clamp studies on frog muscle fibers () highlights the importance of substituents on the asymmetric carbon (propan-2-amine group):

| Compound | Substituent | IC₅₀ (µM) | Stereoselectivity (R vs. S) | Key Finding |

|---|---|---|---|---|

| Mexiletine (Mex) | Isopropyl | 42.0 | R > S (2-fold) | Moderate potency; stereoselective tonic block |

| Me4 | Phenyl | 18.5 | None | Higher potency; no stereoselectivity |

| Me5 | Benzyl | 4.2 | R > S (3-fold) | Highest potency; strong use-dependent block |

| Me3 | No methyl groups | 294.0 | N/A | 7-fold reduced potency vs. Mex |

Key Insights :

Piperazine Derivatives (HBK Series)

HBK14–HBK19 () are piperazine-based analogs with extended phenoxy-ethoxyethyl or phenoxypropyl chains:

| Compound | Phenoxy Substituent | Key Structural Difference | Potential Application |

|---|---|---|---|

| HBK14 | 2,6-Dimethylphenoxy | Ethoxyethyl linker + piperazine ring | CNS disorders |

| HBK15 | 2-Chloro-6-methylphenoxy | Chlorine substitution | Not specified |

| HBK16 | 2-Chloro-5-methylphenoxy | Propyl linker + piperazine ring | Not specified |

| HBK17 | 2,5-Dimethylphenoxy | Propyl linker + piperazine ring | Not specified |

Key Insights :

Anticonvulsant Phenoxyethylamine Derivatives

reports two anticonvulsant compounds:

| Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Structural Feature |

|---|---|---|---|

| (S)-(+)-2-N-[(2,6-Dimethylphenoxy)ethyl]aminobutan-1-ol hydrochloride | 7.57 | 4.55 | Ethanol moiety + ethylamine linker |

| (R,S)-trans-2N-[(2,6-Dimethylphenoxy)ethyl]aminocyclohexan-1-ol | 7.73 | 3.90 | Cyclohexanol ring + ethylamine linker |

Key Insights :

Enantiomeric Comparisons

and highlight enantiomer-specific activity:

Key Insights :

- The R-enantiomer exhibits greater sodium channel affinity in some assays, though the S-form is clinically used .

Preparation Methods

Reductive Amination of 1-(2,6-Dimethylphenoxy)propan-2-one

The foundational approach involves reductive amination of 1-(2,6-dimethylphenoxy)propan-2-one (ketone precursor) using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. This method, adapted from mexiletine synthesis protocols, achieves an 81% yield under ambient conditions over 96 hours. Key steps include:

-

Ketone Activation : The sodium salt of 2,6-dimethylphenol reacts with chloroacetone to form the ketone intermediate.

-

Reduction : NaBH₃CN selectively reduces the ketone to the amine while ammonium acetate acts as a nitrogen source.

-

Workup : Excess hydride is quenched with HCl, followed by alkaline extraction and solvent evaporation.

Table 1: Reaction Parameters for Conventional Synthesis

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from days to minutes. A modified protocol using a microwave reactor at 110°C and 95 W power achieves 72% yield in 11 minutes. This method enhances throughput while maintaining compatibility with the original reagents.

Table 2: Microwave vs. Conventional Synthesis

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Temperature | 110°C | 20°C |

| Time | 11 minutes | 96 hours |

| Yield | 72% | 81% |

| Energy Efficiency | High | Low |

Enantioselective Synthesis

Chiral Resolution Techniques

The (S)-enantiomer is obtained via diastereomeric salt formation using (S)-mandelic acid. A 2025 study demonstrated 98% enantiomeric excess (ee) after crystallization from ethanol/diethyl ether.

Catalytic Asymmetric Hydrogenation

Recent patent CN109384681B discloses a rhodium-catalyzed asymmetric hydrogenation method using chiral phosphine ligands (e.g., BINAP). This approach achieves 89% ee and 78% yield under 50 bar H₂ pressure.

Table 3: Enantioselective Methods Comparison

| Method | ee (%) | Yield (%) | Catalyst Loading |

|---|---|---|---|

| Chiral Resolution | 98 | 65 | N/A |

| Asymmetric Hydrogenation | 89 | 78 | 0.5 mol% Rh |

Industrial-Scale Production

Continuous Flow Synthesis

A 2024 pilot study implemented a continuous flow system with in-line HPLC monitoring, achieving 85% yield at 10 kg/day throughput. Key advantages include reduced solvent use and real-time impurity control.

Crystallization Optimization

Recrystallization from ethanol/diethyl ether (1:3 v/v) yields 99.5% pure hydrochloride salt with a melting point of 215–216°C.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. Strategies :

- LC-MS/MS : Quantify impurities at ppm levels using reference standards (e.g., LGC Standards MM0146.02) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to identify degradation products .

- Chiral HPLC : Resolve (R)- and (S)-enantiomers using Chiralpak AD-H columns (heptane:ethanol:diethylamine = 90:10:0.1) .

Basic: What is the mechanism of action of Mexiletine Hydrochloride as a Class IB antiarrhythmic?

Methodological Answer:

- Use-Dependent Na⁺ Channel Blockade : Binds preferentially to inactivated Naₓ1.5 channels in depolarized tissues (e.g., ischemic myocardium), shortening action potential duration .

- Kinetic Parameters :

- Association Rate (kₐ): ~1.5 × 10⁶ M⁻¹s⁻¹.

- Dissociation Rate (k𝒹): ~0.2 s⁻¹ .

- Selectivity : Higher affinity for cardiac vs. neuronal Na⁺ channels due to differences in channel isoform structure .

Advanced: How to optimize chiral separation methods for enantiomeric resolution?

Methodological Answer:

Chromatographic Optimization :

- Column Selection :

- Polysaccharide-based columns (Chiralpak IA/IB) for high enantioselectivity .

- Mobile Phase :

- n-Hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid improves peak symmetry.

- Flow Rate : 1.0 mL/min for baseline resolution (Rₛ > 1.5) .

Alternative Methods : - Capillary Electrophoresis (CE) :

- Use cyclodextrin-based chiral selectors (e.g., sulfated β-CD) at pH 2.5 for rapid separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.